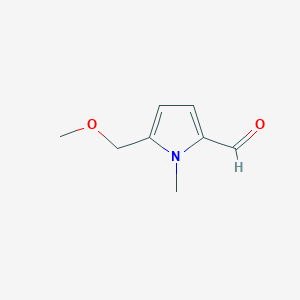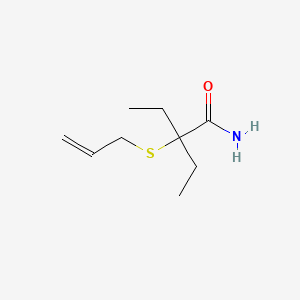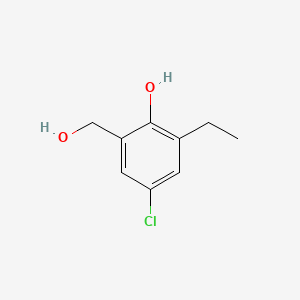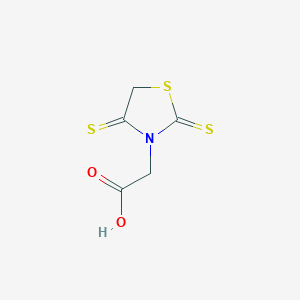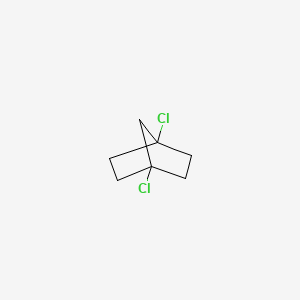
1,4-Dichloronorbornane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dichloronorbornane is a bicyclic organic compound with the molecular formula C₇H₁₀Cl₂. It is a derivative of norbornane, where two chlorine atoms are substituted at the 1 and 4 positions. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
1,4-Dichloronorbornane can be synthesized through several methods. One common synthetic route involves the chlorination of norbornane. The process typically uses phosphorus trichloride and phosphorus pentachloride as chlorinating agents. The reaction is carried out in a solvent such as pentane, and the mixture is stirred and cooled to maintain the desired reaction conditions . Industrial production methods may involve similar chlorination processes but on a larger scale, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1,4-Dichloronorbornane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The compound can be reduced to norbornane using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation can be achieved using agents like potassium permanganate, leading to the formation of norbornane derivatives with hydroxyl or carbonyl groups.
Common reagents and conditions for these reactions include organic solvents like tetrahydrofuran and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and reagents used.
Aplicaciones Científicas De Investigación
1,4-Dichloronorbornane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various norbornane derivatives, which are valuable intermediates in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,4-Dichloronorbornane involves its interaction with various molecular targets. The chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The bicyclic structure of the compound also influences its reactivity and interaction with other molecules. Pathways involved in its mechanism of action include the formation of intermediates that can further react to produce desired products.
Comparación Con Compuestos Similares
1,4-Dichloronorbornane can be compared with other chlorinated norbornane derivatives, such as 2,2-Dichloronorbornane and 1-Chloronorbornane . These compounds share similar structural features but differ in the position and number of chlorine atoms. The unique positioning of chlorine atoms in this compound gives it distinct reactivity and applications. For example:
2,2-Dichloronorbornane: Has chlorine atoms at the 2 positions, leading to different reactivity patterns.
1-Chloronorbornane: Contains a single chlorine atom, making it less reactive in certain substitution reactions compared to this compound.
These differences highlight the uniqueness of this compound and its specific applications in various fields.
Propiedades
Número CAS |
2941-51-7 |
|---|---|
Fórmula molecular |
C7H10Cl2 |
Peso molecular |
165.06 g/mol |
Nombre IUPAC |
1,4-dichlorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10Cl2/c8-6-1-2-7(9,5-6)4-3-6/h1-5H2 |
Clave InChI |
YBNBENMSAFGIQF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1(C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Chloroethyl)-8-(chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13954589.png)
![8-(Chloromethyl)-2-methyl-2-azaspiro[4.5]decane](/img/structure/B13954592.png)

![Furo[3,4-f][1,3]benzothiazole](/img/structure/B13954603.png)
![1-(7-Amino-2-azaspiro[4.4]nonan-2-yl)-2-chloroethanone](/img/structure/B13954607.png)
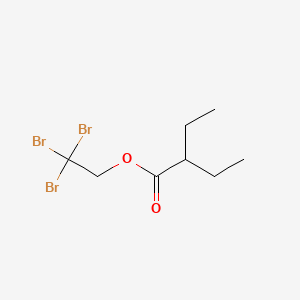

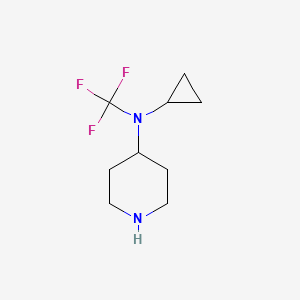
![2-Azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13954641.png)

